N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-26-24(30)22-20-11-7-4-8-12-21(20)33-25(22)27-23(29)17-13-15-19(16-14-17)34(31,32)28(2)18-9-5-3-6-10-18/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZDQKQQAOFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes a benzo[b]thiophene core and various functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C24H25N3O4S2, with a molecular weight of approximately 483.6 g/mol. The presence of a sulfonamide moiety is particularly noteworthy due to its association with various therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4S2 |
| Molecular Weight | 483.6 g/mol |
| Structure | Benzo[b]thiophene core with sulfonamide and amide groups |
Antibacterial and Antifungal Properties
Research indicates that compounds containing sulfonamide moieties often exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that the compound demonstrated promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
The benzo[b]thiophene framework has been linked to anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed that it could sensitize cancer cells to chemotherapy agents. For example, pretreatment of HepG2 cells with related thiophene derivatives significantly decreased the IC50 values for sorafenib from 3.9 µM to 0.5 µM, indicating enhanced cytotoxicity . This suggests that the compound may enhance the effectiveness of existing cancer therapies.
The biological activities of this compound may involve interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Modulation : The compound may increase ROS levels in target cells, leading to apoptosis in cancer cells.
- Cytokine Regulation : It may modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of related compounds, N-methyl derivatives exhibited an EC50 below 10 μM against Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial potential .
Study 2: Anticancer Efficacy
A recent investigation evaluated the anticancer effects of thiophene derivatives on multiple cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation in MCF-7 breast cancer cells and enhanced sensitivity to doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
